molecular formula C28H28D8N4O3S B1191697 Lurasidone Metabolite 14326 D8

Lurasidone Metabolite 14326 D8

Cat. No.: B1191697
M. Wt: 516.72
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lurasidone Metabolite 14326 D8 is the deuterium labeled Lurasidone Metabolite 14326, which is a metabolite of Lurasidone.

Scientific Research Applications

  • Pharmacological Properties of Lurasidone : Lurasidone is a second-generation antipsychotic with a unique receptor binding profile. It exhibits high affinity for dopamine D2 and serotonin 5-HT2A receptors, along with distinctive 5-HT7 antagonistic activity. Lurasidone also displays partial agonism at 5-HT1A receptors and modest antagonism at noradrenergic α2A and α2C receptors, without significant antihistaminic or anticholinergic activities (Greenberg & Citrome, 2017).

  • Pharmacokinetics and Metabolism : The pharmacokinetics of Lurasidone involve rapid absorption and extensive metabolism, primarily through the cytochrome P450 (CYP) 3A4 enzyme, leading to various metabolites including 14326 D8. Its bioavailability is influenced by food intake, and it has a high rate of binding to serum plasma proteins. The elimination half-life of Lurasidone is approximately 18 hours (Greenberg & Citrome, 2017).

  • Therapeutic Applications in Psychiatric Disorders : Clinical studies have demonstrated the efficacy of Lurasidone in treating schizophrenia and bipolar disorder. Lurasidone has been effective in reducing symptoms of schizophrenia, with a dosage range of 40–160 mg/day. It also shows promise in treating depressive symptoms in bipolar disorder, suggesting a broader utility in psychiatric treatment (Citrome, 2011).

  • Cognitive and Mood Effects : Lurasidone's unique receptor profile contributes to its potential effects on cognition and mood. Its antagonism at 5-HT7 receptors and partial agonism at 5-HT1A receptors may play a role in its therapeutic effects on cognitive functions and mood disorders (Ishiyama et al., 2007).

  • Safety and Tolerability : Generally, Lurasidone is well-tolerated with a favorable safety profile. The most common adverse effects reported are nausea, somnolence, and akathisia. Its metabolic profile is considered benign compared to other antipsychotics, with minimal impacts on weight gain and metabolic parameters (Nakamura et al., 2009).

Properties

Molecular Formula

C28H28D8N4O3S

Molecular Weight

516.72

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.